molecular formula C9H9N3O B1330750 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 33621-60-2

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1330750
CAS No.: 33621-60-2
M. Wt: 175.19 g/mol
InChI Key: AXAUHVYAAUVJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which is characteristic of oxadiazoles. The presence of the 4-methylphenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines. For instance, the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide can yield the desired oxadiazole compound. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the cyclization process, reducing reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole: Similar structure but lacks the 4-methylphenyl group.

    5-(4-Methylphenyl)-1,2,4-oxadiazole: Different positioning of nitrogen atoms in the ring.

    5-(4-Methylphenyl)-1,3,4-thiadiazole: Contains sulfur instead of oxygen in the ring

Uniqueness

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the 4-methylphenyl group, which can enhance its biological activity and chemical stability. This structural feature can lead to improved interactions with biological targets and increased efficacy in various applications .

Properties

IUPAC Name

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAUHVYAAUVJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326762
Record name 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33621-60-2
Record name 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.